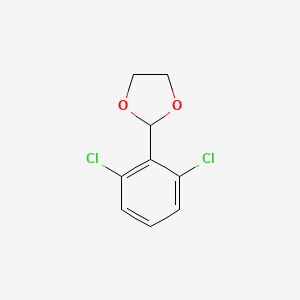

2-(2,6-Dichlorophenyl)-1,3-dioxolane

Overview

Description

“2,6-Dichlorophenyl” is a compound with formula C6H3Cl2OH . It is one of the six isomers of dichlorophenol and is a colorless solid . Its pKa is 6.78, which is about 100x more acidic than 2-chlorophenol (8.52) and 1000x more acidic than phenol itself (9.95) .

Synthesis Analysis

“2,6-Dichlorophenyl” can be produced in a multistep process from phenol, which is converted to its 4-sulfonic acid derivative . The resulting phenol sulfonic acid chlorinates at the positions flanking the phenol . Hydrolysis releases the sulfonic acid group . An alternative synthesis starts with the ethyl ester of 4-hydroxybenzoic acid, which chlorinates at the positions flanking the phenolic center . Ester hydrolysis followed by decarboxylation affords 2,6-dichlorophenol .

Chemical Reactions Analysis

The Staudinger reaction between electron-deficient aromatic azides such as 2,6-dichlorophenyl azide and triarylphosphines has been studied . The reaction proceeds rapidly and has been successfully applied to chemical modification of proteins in living cells .

Physical And Chemical Properties Analysis

“2,6-Dichlorophenol” is a colorless solid . Its density is 1.653 g/cm^3 at 20 °C . It has a melting point of 66.6 °C and a boiling point of 226 °C .

Scientific Research Applications

Polymerization and Material Science

2-(2,6-Dichlorophenyl)-1,3-dioxolane and its derivatives have been explored for their potential in polymerization and material science. For instance, Morariu and Simionescu (1994) studied the polymerization of a similar compound, 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, via radical and cationic routes, proposing a polymerization mechanism based on the analysis of the resulting polymers (Morariu & Simionescu, 1994). Similarly, Morariu and Bercea (2004) synthesized copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers, investigating their structure and proposing a polymerization mechanism. They also examined the intrinsic viscosity of these copolymers in carbon tetrachloride solutions (Morariu & Bercea, 2004).

Antifungal Activity

Delcourt et al. (2004) explored the antifungal activity of new polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane against pathogenic fungi. They found that some compounds were as effective as known antifungals, such as ketoconazole and oxiconazole, especially against filamentous fungi like Aspergillus fumigatus (Delcourt et al., 2004).

Chemical Synthesis and Functionalization

The compound and its derivatives are also utilized in various chemical synthesis and functionalization processes. Lukács et al. (2003) demonstrated the lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes and their application in synthesizing new ortho-functionalized acetophenone derivatives (Lukács, Porcs-Makkay, & Simig, 2003). Additionally, Huerta, Gómez, and Yus (1999) studied naphthalene-catalyzed lithiation of 2-(chlorophenyl)-1,3-dioxolanes for generating formyl- and acetyl-phenyllithium equivalents (Huerta, Gómez, & Yus, 1999).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, the derivatives of this compound have been investigated as intermediates in drug synthesis. Wang et al. (2009) reported that the compound (4S,5S)-2-(4-Chlorophenyl)-1,3-dioxolane-4,5-dicarboxamide is an important intermediate for the preparation of platinum anticancer drugs (Wang, Bai, Xu, Gai, & Liu, 2009).

Chiroptical Studies

Amako et al. (2015) explored the chiroptical properties of 2,2-Dimethyl-1,3-dioxolane connected to two pyrene moieties. They investigated cryptochirality in the ground state and deciphered it in the photoexcited state by circularly polarized luminescence signals (Amako et al., 2015).

Safety and Hazards

Future Directions

properties

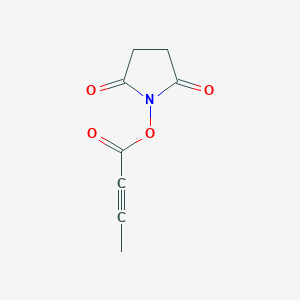

IUPAC Name |

2-(2,6-dichlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSKFHSJPPPZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)

![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)